molecular formula C11H13NO4 B1321092 (3-Ethoxycarbonylaminophenyl)acetic acid CAS No. 741254-28-4

(3-Ethoxycarbonylaminophenyl)acetic acid

Cat. No.: B1321092
CAS No.: 741254-28-4
M. Wt: 223.22 g/mol
InChI Key: OCSQVCLXVJHQIS-UHFFFAOYSA-N
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Description

(3-Ethoxycarbonylaminophenyl)acetic acid is an organic compound with the molecular formula C11H13NO4 It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a 3-(ethoxycarbonylamino)phenyl group

Biochemical Analysis

Biochemical Properties

(3-Ethoxycarbonylaminophenyl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with acetic acid bacteria, which utilize this compound in oxidative fermentations . The compound’s interaction with enzymes such as acetic acid bacteria’s oxidoreductases facilitates the conversion of substrates into products, impacting metabolic pathways and cellular processes.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect lipid metabolism in hepatic cells by activating the AMPKα signaling pathway . This activation leads to increased lipid oxidation and decreased lipid synthesis, thereby reducing liver fat accumulation. Additionally, this compound can alter cell membrane properties by modifying the acidity of the surrounding environment, which impacts cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to enzymes and proteins, leading to enzyme inhibition or activation. For instance, the compound can inhibit the activity of certain oxidoreductases, thereby affecting metabolic flux and gene expression . The binding interactions of this compound with biomolecules result in changes in cellular functions and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can induce stress responses and cell death in yeast cells over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reducing liver fat accumulation and improving lipid metabolism . At higher doses, it can lead to toxic or adverse effects, including cell death and metabolic disturbances . Understanding the dosage effects is critical for determining the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as oxidoreductases and participates in oxidative fermentations . The compound’s involvement in these pathways affects metabolic flux and metabolite levels, influencing cellular functions and biochemical reactions. Additionally, this compound can be metabolized into various intermediates, impacting overall metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to different cellular compartments . Its localization and accumulation within cells are influenced by factors such as membrane permeability and binding affinity to transport proteins. These properties are essential for understanding the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications For example, this compound may localize to the cytoplasm or nucleus, where it interacts with enzymes and proteins to exert its biochemical effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethoxycarbonylaminophenyl)acetic acid typically involves the reaction of 3-nitrobenzyl bromide with ethyl carbamate, followed by reduction and subsequent hydrolysis. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Ethoxycarbonylaminophenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Palladium on carbon (Pd/C) is often used as a catalyst in hydrogenation reactions.

    Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, such as amino derivatives and halogenated compounds .

Scientific Research Applications

(3-Ethoxycarbonylaminophenyl)acetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of various chemicals and materials

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar structural features.

    Phenylacetic acid: A simpler analog with a phenyl group instead of the 3-(ethoxycarbonylamino)phenyl group.

Uniqueness

(3-Ethoxycarbonylaminophenyl)acetic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ethoxycarbonylamino group, in particular, allows for unique interactions and reactivity compared to simpler analogs .

Properties

IUPAC Name

2-[3-(ethoxycarbonylamino)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-2-16-11(15)12-9-5-3-4-8(6-9)7-10(13)14/h3-6H,2,7H2,1H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCSQVCLXVJHQIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=CC(=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40609839
Record name {3-[(Ethoxycarbonyl)amino]phenyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

741254-28-4
Record name {3-[(Ethoxycarbonyl)amino]phenyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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